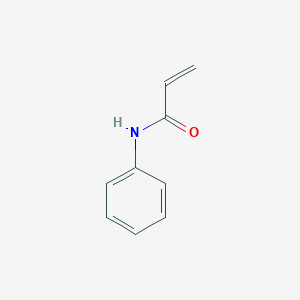
5-azido-4-chloro-2-phenyl-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-azido-4-chloro-2-phenyl-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a heterocyclic organic molecule that contains a pyridazine ring and an azide group. The synthesis of this compound has been a topic of interest for many researchers, and various methods have been developed to produce it.
Mécanisme D'action
The mechanism of action of 5-azido-4-chloro-2-phenyl-3(2H)-pyridazinone is not fully understood. However, it is believed that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that 5-azido-4-chloro-2-phenyl-3(2H)-pyridazinone has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, it has been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-azido-4-chloro-2-phenyl-3(2H)-pyridazinone in lab experiments is its ability to selectively inhibit the production of pro-inflammatory cytokines and prostaglandins. This makes it a useful tool for studying the mechanisms of inflammation and pain. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental conditions.
Orientations Futures
There are several future directions for the study of 5-azido-4-chloro-2-phenyl-3(2H)-pyridazinone. One area of interest is the development of new drugs based on this compound for the treatment of pain and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research, such as neurodegenerative diseases and cancer. Finally, the synthesis of new derivatives of 5-azido-4-chloro-2-phenyl-3(2H)-pyridazinone may lead to the discovery of compounds with improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of 5-azido-4-chloro-2-phenyl-3(2H)-pyridazinone has been achieved through various methods. One of the most common methods is the reaction of 4-chloro-2-phenyl-3(2H)-pyridazinone with sodium azide in the presence of a catalyst such as copper sulfate. Another method involves the reaction of 4-chloro-2-phenyl-3(2H)-pyridazinone with sodium azide in the presence of a reducing agent such as sodium borohydride. The yield of the synthesis method varies depending on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
5-azido-4-chloro-2-phenyl-3(2H)-pyridazinone has been studied extensively for its potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Propriétés
Numéro CAS |
1503-68-0 |
|---|---|
Nom du produit |
5-azido-4-chloro-2-phenyl-3(2H)-pyridazinone |
Formule moléculaire |
C10H6ClN5O |
Poids moléculaire |
247.64 g/mol |
Nom IUPAC |
5-azido-4-chloro-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C10H6ClN5O/c11-9-8(14-15-12)6-13-16(10(9)17)7-4-2-1-3-5-7/h1-6H |
Clé InChI |
PXDKCEJJDZPWLF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N=[N+]=[N-])Cl |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N=[N+]=[N-])Cl |
Autres numéros CAS |
1503-68-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



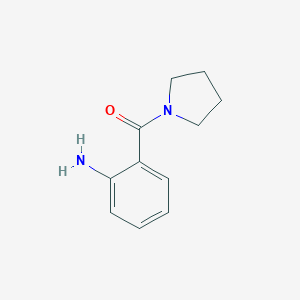
![2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)-](/img/structure/B184218.png)
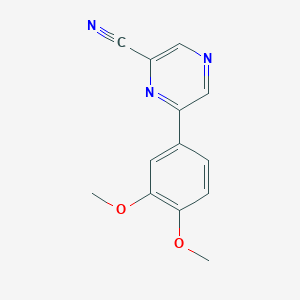
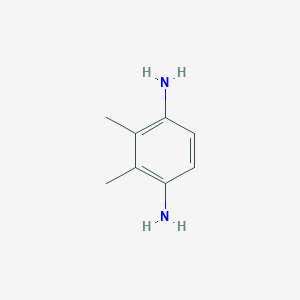

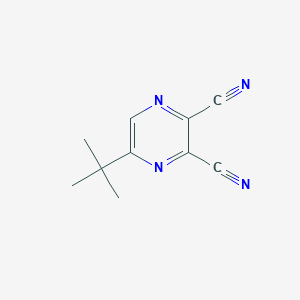
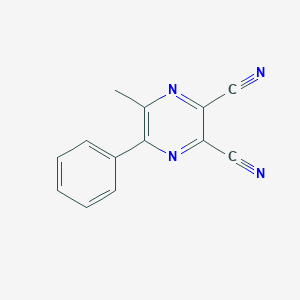
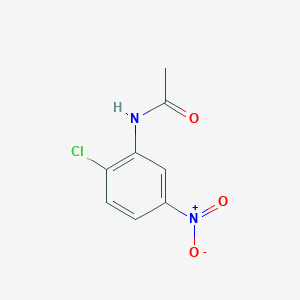
![Benzene, [[2-(phenylsulfonyl)ethyl]thio]-](/img/structure/B184231.png)

![1-Naphthalenol, 4-[(4-chlorophenyl)azo]-](/img/structure/B184233.png)

